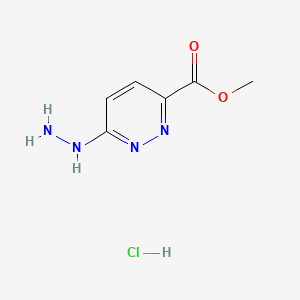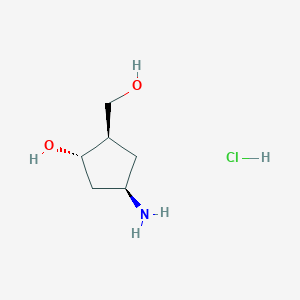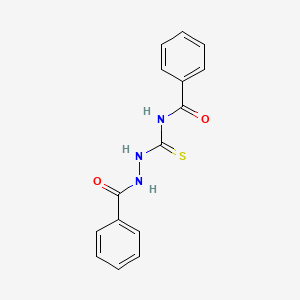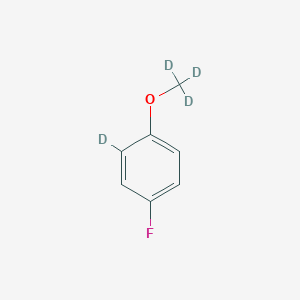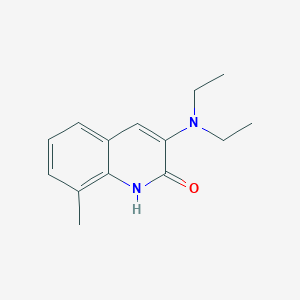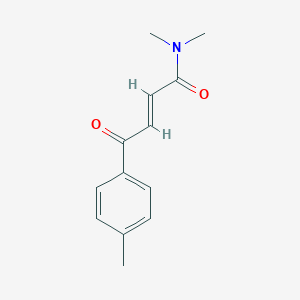
ent-Indacaterol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ent-Indacaterol Hydrochloride is an enantiomer and impurity of the drug Indacaterol, which is a long-acting beta-2 adrenoreceptor agonist and bronchodilator. It is primarily used for the treatment of asthma and chronic obstructive pulmonary disease . This compound is known for its ability to relax bronchial smooth muscle, thereby improving airflow and alleviating symptoms associated with respiratory conditions .
Méthodes De Préparation
The synthesis of ent-Indacaterol Hydrochloride involves several steps, starting with the preparation of the indanone intermediate. The synthetic route typically includes the following steps:
Formation of Indanone Intermediate: The initial step involves the cyclization of a suitable precursor to form the indanone intermediate.
Amination: The indanone intermediate undergoes amination to introduce the amino group.
Hydroxylation: The amino compound is then hydroxylated to introduce the hydroxyl group.
Quinolinone Formation: The hydroxylated compound undergoes cyclization to form the quinolinone structure.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained efficiently .
Analyse Des Réactions Chimiques
ent-Indacaterol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone structure back to its indanone form.
Substitution: The amino and hydroxyl groups in the compound can undergo substitution reactions with suitable reagents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
ent-Indacaterol Hydrochloride has several scientific research applications, including:
Mécanisme D'action
ent-Indacaterol Hydrochloride works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This stimulation leads to the activation of adenylate cyclase, which increases cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate levels cause relaxation of the bronchial smooth muscle, thereby increasing the diameter of the airways and improving airflow . The molecular targets involved in this mechanism include the beta-2 adrenoreceptors and the downstream signaling pathways that regulate smooth muscle contraction .
Comparaison Avec Des Composés Similaires
ent-Indacaterol Hydrochloride is unique compared to other similar compounds due to its specific enantiomeric form and its role as an impurity in Indacaterol formulations. Similar compounds include:
Indacaterol: The parent compound, which is a long-acting beta-2 adrenoreceptor agonist used for treating respiratory conditions.
Formoterol: Another long-acting beta-2 adrenoreceptor agonist with similar bronchodilator effects.
Salmeterol: A long-acting beta-2 adrenoreceptor agonist used in combination with corticosteroids for asthma management.
The uniqueness of this compound lies in its specific enantiomeric form and its use as a reference standard for impurity analysis in pharmaceutical formulations .
Propriétés
Numéro CAS |
1384188-70-8 |
|---|---|
Formule moléculaire |
C₂₄H₂₈N₂O₃·HCl |
Poids moléculaire |
392.493646 |
Synonymes |
5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



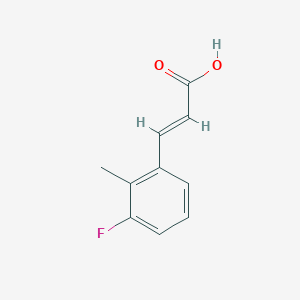
![N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide](/img/structure/B1145533.png)
